molecular formula C18H19NO B267704 1-(4-Biphenylylcarbonyl)piperidine

1-(4-Biphenylylcarbonyl)piperidine

Cat. No. B267704
M. Wt: 265.3 g/mol
InChI Key: XCODPROEVCQEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Biphenylylcarbonyl)piperidine, also known as BPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

1-(4-Biphenylylcarbonyl)piperidine acts as a positive allosteric modulator (PAM) of GPCRs and ion channels, enhancing their activity in response to agonist binding. 1-(4-Biphenylylcarbonyl)piperidine binds to a specific site on the receptor or ion channel, distinct from the agonist binding site, and induces a conformational change that increases the affinity and efficacy of the agonist. This mechanism of action makes 1-(4-Biphenylylcarbonyl)piperidine a valuable tool for studying the function and regulation of GPCRs and ion channels.
Biochemical and Physiological Effects:
1-(4-Biphenylylcarbonyl)piperidine has been shown to modulate the activity of various GPCRs and ion channels, leading to a range of biochemical and physiological effects. For example, 1-(4-Biphenylylcarbonyl)piperidine has been shown to enhance the activity of the dopamine D2 receptor, leading to increased dopamine release and behavioral effects such as locomotor activity and reward-seeking behavior. 1-(4-Biphenylylcarbonyl)piperidine has also been shown to enhance the activity of the TRPV1 ion channel, leading to increased pain sensitivity and inflammation.

Advantages and Limitations for Lab Experiments

1-(4-Biphenylylcarbonyl)piperidine has several advantages as a pharmacological tool in lab experiments. It has high potency and selectivity for specific GPCRs and ion channels, making it a valuable tool for studying their function and regulation. 1-(4-Biphenylylcarbonyl)piperidine also has a well-defined mechanism of action, allowing for precise control over its effects. However, 1-(4-Biphenylylcarbonyl)piperidine also has limitations, including potential off-target effects and the need for careful dose-response analysis to avoid non-specific effects.

Future Directions

There are several future directions for research on 1-(4-Biphenylylcarbonyl)piperidine. One potential avenue is the development of novel therapeutic agents targeting GPCRs and ion channels using 1-(4-Biphenylylcarbonyl)piperidine as a pharmacological tool. Additionally, 1-(4-Biphenylylcarbonyl)piperidine could be used to study the role of GPCR and ion channel modulation in various disease states, such as addiction, pain, and inflammation. Further research is also needed to fully understand the potential advantages and limitations of 1-(4-Biphenylylcarbonyl)piperidine as a pharmacological tool in lab experiments.
Conclusion:
In conclusion, 1-(4-Biphenylylcarbonyl)piperidine is a valuable pharmacological tool with potential applications in various scientific fields. Its well-defined mechanism of action and high potency and selectivity make it a useful tool for studying the function and regulation of GPCRs and ion channels. Further research is needed to fully understand the potential of 1-(4-Biphenylylcarbonyl)piperidine as a therapeutic agent and pharmacological tool in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Biphenylylcarbonyl)piperidine involves the reaction of piperidine with 4-biphenylcarboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified via column chromatography to obtain pure 1-(4-Biphenylylcarbonyl)piperidine. The synthesis of 1-(4-Biphenylylcarbonyl)piperidine has been optimized to produce high yields and purity, making it a feasible candidate for various research applications.

Scientific Research Applications

1-(4-Biphenylylcarbonyl)piperidine has been extensively studied for its potential use as a pharmacological tool in various scientific fields. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs) and ion channels, making it a useful tool in drug discovery and development. 1-(4-Biphenylylcarbonyl)piperidine has also been used in neuroscience research to study the effects of GPCR modulation on neuronal activity and behavior. Additionally, 1-(4-Biphenylylcarbonyl)piperidine has been used in medicinal chemistry to develop novel therapeutic agents targeting GPCRs and ion channels.

properties

Product Name

1-(4-Biphenylylcarbonyl)piperidine

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(4-phenylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H19NO/c20-18(19-13-5-2-6-14-19)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

XCODPROEVCQEFE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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